3-Fluoro-5-methylpyridine-4-boronic acid

Description

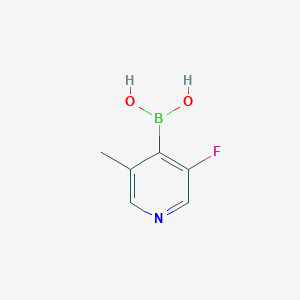

3-Fluoro-5-methylpyridine-4-boronic acid (CAS: 1072952-44-3) is a fluorinated pyridine boronic acid derivative characterized by a fluorine atom at position 3, a methyl group at position 5, and a boronic acid (-B(OH)₂) moiety at position 4 of the pyridine ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl frameworks . Its commercial availability from suppliers such as Biopharmacule Speciality Chemicals and Combi-Blocks underscores its relevance in pharmaceutical and agrochemical research .

The fluorine substituent enhances electron-withdrawing effects, modulating the boronic acid's reactivity in coupling reactions, while the methyl group contributes steric and electronic effects that influence regioselectivity and stability .

Properties

IUPAC Name |

(3-fluoro-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGYCPMGAITWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660546 | |

| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-44-3 | |

| Record name | B-(3-Fluoro-5-methyl-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of 3-Fluoro-5-methylpyridine

The most common synthetic route to 3-Fluoro-5-methylpyridine-4-boronic acid involves the palladium-catalyzed Miyaura borylation of 3-Fluoro-5-methylpyridine. This method utilizes bis(pinacolato)diboron as the boron source under basic conditions.

| Parameter | Details |

|---|---|

| Starting Material | 3-Fluoro-5-methylpyridine |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Palladium(II) acetate |

| Base | Potassium carbonate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Conditions | Reflux for several hours |

- Oxidative addition of the palladium catalyst to the pyridine halide (or direct C–H activation)

- Transmetalation with bis(pinacolato)diboron

- Reductive elimination to form the boronic acid derivative

This method is favored for its regioselectivity and moderate to high yields. It is scalable and adaptable to continuous flow processes in industrial settings to improve efficiency and reproducibility.

Halogen-Metal Exchange Followed by Borylation

Another approach involves halogen-metal exchange on a halogenated pyridine precursor, followed by trapping with a boron electrophile such as triisopropyl borate. This method is typically performed under inert atmosphere and low temperatures to control regioselectivity and minimize side reactions.

| Step | Reagents/Conditions |

|---|---|

| Halogen-metal exchange | n-Butyllithium or lithium diisopropylamide at -78°C |

| Boron electrophile | Triisopropyl borate |

| Work-up | Acidic quench (pH 5-6), extraction with ethyl acetate |

This method is more labor-intensive but can afford high purity products. It is particularly useful when direct borylation is challenging due to substrate sensitivity.

Iridium- or Rhodium-Catalyzed C–H Borylation

Recent advances have explored direct C–H borylation catalyzed by iridium or rhodium complexes, enabling regioselective installation of boronic acid groups on pyridine rings without pre-functionalization.

- Catalysts: Iridium or rhodium complexes with appropriate ligands

- Boron Source: Bis(pinacolato)diboron or similar

- Conditions: Mild temperatures, often in solvents like cyclohexane or dioxane

This method offers a direct and atom-economical route but requires careful control of regioselectivity, especially in substituted pyridines like 3-Fluoro-5-methylpyridine.

Industrial and Scale-Up Considerations

In industrial synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, reagent addition rate, and mixing. Automated systems improve reproducibility and product quality. The Miyaura borylation method is preferred industrially due to its robustness and scalability. The use of palladium catalysts and bis(pinacolato)diboron remains standard, with process optimization focusing on catalyst loading and base selection to maximize yield and minimize impurities.

Comparative Data Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | High regioselectivity, scalable | Requires palladium catalyst | 70-85 | High |

| Halogen-Metal Exchange + Borylation | High purity, versatile | Low temperature, sensitive reagents | 60-75 | Moderate |

| Iridium/Rhodium C–H Borylation | Direct, atom-economical | Regioselectivity challenges | Variable (50-70) | Emerging |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylpyridine-4-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, aryl or vinyl halides, tetrahydrofuran, and water.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: 3-Fluoro-5-methylpyridine-4-ol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-methylpyridine-4-boronic acid plays a crucial role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of complex biaryl compounds, which are often essential in drug development. For instance, compounds synthesized using this boronic acid have been studied for their potential use as anti-cancer agents, where the incorporation of fluorine can enhance biological activity and selectivity .

Case Study: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound in the synthesis of novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines, highlighting the compound's significance in drug discovery.

Materials Science

In materials science, this compound serves as a building block for functional materials, including polymers and organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties and overall device performance .

Table: Comparison of Electronic Properties

| Property | This compound | Other Boronic Acids |

|---|---|---|

| Electron Affinity | Moderate | Varies |

| Charge Carrier Mobility | High | Varies |

| Thermal Stability | Good | Varies |

Chemical Biology

In chemical biology, this compound is utilized to develop molecular probes and bioactive compounds. Its ability to form stable complexes with biomolecules allows researchers to study protein interactions and enzyme activities. The compound has been particularly useful in designing inhibitors for specific enzymes, thereby aiding in understanding various biological pathways .

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can act as potent inhibitors for certain proteases involved in disease processes. By modifying the boronic acid moiety, researchers were able to enhance selectivity and potency against target enzymes, paving the way for therapeutic applications .

Catalysis

This boronic acid is also employed as a ligand in catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the fluorine atom influences the electronic properties of the compound, enhancing its reactivity and selectivity in catalyzed reactions. This application is vital for synthesizing complex organic molecules efficiently .

Table: Key Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds with aryl/vinyl halides | Biaryl compounds |

| Oxidation | Converts boronic acid to corresponding alcohol | 3-Fluoro-5-methylpyridine-4-ol |

| Substitution | Fluorine substitution with nucleophiles | Various substituted pyridines |

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylpyridine-4-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Substituent Positioning

The reactivity and applications of fluorinated pyridine boronic acids are highly dependent on substituent positions. Below is a comparative analysis of key analogs:

Commercial and Research Relevance

- Supply and Demand: this compound is stocked by multiple suppliers (e.g., CymitQuimica, Shanghai Jining Industrial) with annual sales volumes (~181 bottles/year), indicating steady demand . Brominated analogs (e.g., 3-Fluoro-5-Morpholino-1-bromobenzene, CAS: 1129541-62-3) show lower commercial traction (~212 bottles/year), likely due to niche applications .

Biological Activity

3-Fluoro-5-methylpyridine-4-boronic acid (C6H7BFNO2) is an organoboron compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a boronic acid group at the fourth carbon, a fluorine atom at the third carbon, and a methyl group at the fifth carbon. Its molecular weight is approximately 139.93 g/mol. The presence of the boronic acid moiety imparts significant reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which are essential in synthesizing complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can act as an enzyme inhibitor or activator by binding to specific sites on enzymes, thereby modulating their activity. The mechanism typically involves:

- Binding : The boronic acid group forms reversible covalent bonds with diols in the active site of target enzymes.

- Inhibition : This binding can inhibit enzymatic activity by preventing substrate access or altering enzyme conformation.

- Catalytic Role : In some contexts, it may also serve as a catalyst in biochemical reactions, enhancing reaction rates and selectivity.

Anticancer Properties

Research has indicated that boronic acids, including this compound, possess anticancer properties. They have been shown to inhibit specific cancer cell lines through various mechanisms:

- Apoptosis Induction : Studies demonstrate that certain derivatives exhibit cytotoxic effects on cancer cells, leading to increased apoptosis rates compared to standard treatments .

- Targeting Signaling Pathways : Compounds like this compound may modulate critical signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may exhibit activity against various bacteria, including both Gram-positive and Gram-negative strains:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 50 | Moderate against E. coli |

| 3-Fluoro-5-methylpyridine derivatives | 75 | Effective against S. aureus |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy Testing :

Q & A

Basic Question

- ¹H/¹³C NMR : Assign peaks using deuterated dimethyl sulfoxide (DMSO-d₆). The boronic acid proton (B–OH) appears as a broad singlet near δ 8.5–9.5 ppm. Fluorine substituents cause splitting patterns in aromatic protons .

- FT-IR : Confirm boronic acid functionality via B–O stretching (1340–1390 cm⁻¹) and O–H bending (3200–3600 cm⁻¹). Fluorine substitution is identified by C–F stretches (1100–1250 cm⁻¹) .

- XRD : Validate crystal structure and intermolecular hydrogen bonding (B–OH∙∙∙O interactions), critical for stability .

What advanced strategies mitigate boronic acid protodeboronation during cross-coupling reactions?

Advanced Question

Protodeboronation is a major side reaction under basic conditions. Mitigation approaches:

- pH Control : Maintain reaction pH < 9 using weak bases (e.g., K₂CO₃ instead of NaOH) to minimize B–OH deprotonation .

- Ligand Optimization : Use electron-rich ligands (e.g., SPhos) to stabilize the palladium-boronate intermediate .

- Additives : Introduce 1,4-diazabicyclo[2.2.2]octane (DABCO) to sequester free fluoride ions, reducing decomposition .

How do steric and electronic effects of the 5-methyl and 3-fluoro groups influence reactivity in cross-coupling?

Advanced Question

- Steric Effects : The 5-methyl group hinders transmetalation at the 4-boronic acid site, slowing coupling kinetics. Use bulky aryl halides (e.g., 2,6-dimethylbromobenzene) to balance steric demand .

- Electronic Effects : The electron-withdrawing 3-fluoro group reduces electron density at the boronic acid site, requiring activated aryl halides (e.g., nitro- or cyano-substituted) for efficient coupling .

- DFT Studies : Computational modeling (e.g., Gaussian 09) predicts transition-state geometries and optimizes substituent placement .

What analytical methods detect and quantify by-products in boronic acid syntheses?

Advanced Question

- LC-MS : Identify protodeboronated products (e.g., 3-fluoro-5-methylpyridine) and dimeric boronates (e.g., bis-arylboroxines) using electrospray ionization (ESI+) .

- ¹⁹F NMR : Track fluorine-containing intermediates (e.g., fluorobenzene derivatives) with high sensitivity .

- TGA/DSC : Assess thermal stability of by-products during scale-up. Decomposition onset temperatures >150°C indicate suitability for high-temperature reactions .

How does the boronic acid’s stability vary under different storage conditions?

Basic Question

- Moisture Sensitivity : Store at −20°C in sealed, argon-purged vials with desiccants (e.g., molecular sieves). Hydration forms boroxines, reducing reactivity .

- Light Sensitivity : UV exposure degrades the boronic acid; use amber glassware or opaque containers .

- Long-Term Stability : Monthly HPLC monitoring shows <5% degradation over 6 months under optimal storage .

What are the applications of this compound in medicinal chemistry?

Advanced Question

- Kinase Inhibitors : The pyridine-boronic acid scaffold binds ATP pockets in kinases (e.g., EGFR T790M mutants). SAR studies show fluorination enhances metabolic stability .

- Proteolysis-Targeting Chimeras (PROTACs) : Boronic acid serves as a warhead for E3 ubiquitin ligase recruitment. In vitro assays (e.g., Western blot) validate degradation of target proteins .

- PET Tracers : Radiolabel with ¹⁸F for imaging studies. Biodistribution in murine models shows high tumor uptake .

How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Advanced Question

- Intermediate Trapping : Use quenching agents (e.g., phenylboronic acid) to isolate reactive intermediates for NMR analysis .

- Reaction Monitoring : In situ IR spectroscopy tracks boronic acid consumption. Adjust catalyst loading if stagnation occurs .

- Scale-Up Considerations : Pilot batches (1–10 g) reveal heat transfer limitations; optimize stirring rates and solvent volumes .

What computational tools predict the reactivity of this compound in novel reactions?

Advanced Question

- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures to predict coupling efficiency .

- Docking Studies (AutoDock Vina) : Model interactions with palladium catalysts to design tailored ligands .

- Machine Learning : Train models on existing Suzuki-Miyaura reaction datasets to predict optimal substrates and conditions .

How do structural analogs (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) compare in reactivity?

Advanced Question

- Electrophilicity : Bromine substituents increase electrophilicity at the boronic acid site, enabling coupling with less-activated aryl halides .

- Steric Maps (Mercury Software) : Compare substituent bulkiness; methyl groups reduce steric hindrance compared to bromine .

- By-Product Profiles : Analogs with electron-withdrawing groups (e.g., –CF₃) show higher protodeboronation rates under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.